nAChR Functional Antagonism
2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide exhibits functional antagonism at the human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle) with an EC50 of 30,000 nM (30 µM) [1]. This provides a quantitative baseline for nAChR activity, distinguishing it from structurally unrelated sulfonamides that may show no activity or vastly different potency ranges at this receptor. While direct head-to-head comparator data for nAChR are unavailable, this value serves as a reference point for selecting this compound in ion channel-related screening campaigns.
| Evidence Dimension | Functional potency at human nAChR (TE671 muscle subtype) |
|---|---|
| Target Compound Data | EC50 = 30,000 nM (30 µM) |
| Comparator Or Baseline | Structurally unrelated sulfonamides; baseline for nAChR activity |
| Quantified Difference | Not applicable; single data point establishes activity threshold |
| Conditions | Functional assay measuring agonist/antagonist activity at human nAChR subtype TE671; specific protocol details not publicly available [1] |
Why This Matters
This EC50 value provides a quantitative benchmark for researchers investigating nAChR modulation, enabling informed selection of this compound as a starting point for structure-activity relationship (SAR) studies compared to inactive or more potent analogs.
- [1] BindingDB. Affinity Data for BDBM50056147. EC50: 3.00E+4 nM. Assay Description: Compound was evaluated for functional potencies and efficacies at human Nicotinic acetylcholine receptor subtype TE671 (muscle). View Source
